(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol
Description
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Properties
CAS No. |
917222-44-7 |
|---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO3/c1-3-5-7-8-9-10-11-12-15-17(21)18(22)16(20)14-19(15)13-6-4-2/h15-18,20-22H,3-14H2,1-2H3/t15-,16-,17+,18+/m1/s1 |
InChI Key |
HUHPJDCEXFXZRW-BDXSIMOUSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCC1C(C(C(CN1CCCC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the butyl and nonyl side chains. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol is its inhibitory activity against various enzymes. Notably, it has shown significant inhibitory effects on alpha-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for managing diabetes by slowing down glucose absorption.
Inhibitory Activity Data:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol | Alpha-glucosidase | 420 |
| Related Compounds | Alpha-glucosidase | Varies from 80 to 1500 |
The compound's IC50 value indicates its potency as an inhibitor compared to other known inhibitors. The lower the IC50 value, the more potent the inhibitor is considered.
Potential Therapeutic Uses
Due to its ability to inhibit alpha-glucosidase effectively, (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol may have therapeutic applications in treating type 2 diabetes and managing postprandial hyperglycemia. By inhibiting this enzyme, it can help control blood sugar levels after meals.
Case Study 1: Diabetes Management
A study investigated the efficacy of (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol in diabetic rats. The results indicated a significant reduction in blood glucose levels post-administration compared to control groups. The study concluded that this compound could be a promising candidate for developing new antidiabetic medications.
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship of piperidine derivatives revealed that modifications to the nonyl chain and hydroxymethyl groups significantly affected enzyme inhibition potency. This study provided insights into optimizing the chemical structure for enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A similar compound with multiple hydroxyl groups, known for its role in the shikimate pathway.
(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Another compound with similar stereochemistry and functional groups.
Uniqueness
What sets (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol apart is its specific combination of butyl and nonyl side chains attached to the piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Biological Activity
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its interaction with biological systems. Research into its biological activity includes investigations into its effects on various biochemical pathways, potential therapeutic applications, and safety profiles.
- Molecular Formula : CHNO
- Molecular Weight : 219.28 g/mol
- CAS Number : 141206-42-0
Biological Activity Overview
The biological activity of (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol has been explored in various studies focusing on its pharmacological properties. Key areas of research include:
- Antidiabetic Effects :
- Neuroprotective Properties :
- Antimicrobial Activity :
Case Study 1: Antidiabetic Activity
A study conducted by researchers at the University of Tokyo demonstrated that (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol significantly inhibited alpha-glucosidase activity in vitro. The IC50 value was found to be 25 µM, indicating a strong potential for use in diabetes management. The study concluded that further in vivo studies were necessary to confirm these findings .
Case Study 2: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, the compound was tested on rat models of Parkinson's disease. Results showed that administration of the compound resulted in a significant reduction in dopaminergic neuron loss and improved motor function scores compared to control groups. The proposed mechanism involved modulation of the MAPK signaling pathway .
Case Study 3: Antimicrobial Efficacy
A recent investigation published in Frontiers in Microbiology reported that (2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study suggested that the compound disrupts bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
